Sodium isethionate

Descripción general

Descripción

Es un sólido blanco, soluble en agua, que se utiliza comúnmente en la fabricación de tensioactivos y en la producción industrial de taurina . Este compuesto es conocido por su suavidad en la piel, lo que lo convierte en un ingrediente popular en productos para el cuidado personal como champús y jabones .

Métodos De Preparación

La sal de sodio del ácido isetiónico se puede sintetizar mediante varios métodos:

Reacción de óxido de etileno con bisulfito de sodio acuoso: Este es el método más común.

Hidrólisis de Sulfato de Carbilo: El sulfato de carbilo, derivado de la sulfonación de etileno, se hidroliza para formar la sal de sodio del ácido isetiónico.

Reacción de trióxido de azufre con etanol: Este método, descubierto por Heinrich Gustav Magnus en 1833, implica la reacción de trióxido de azufre sólido con etanol.

Análisis De Reacciones Químicas

La sal de sodio del ácido isetiónico se somete a diversas reacciones químicas:

Deshidratación: La deshidratación de la sal de sodio del ácido isetiónico da como resultado la formación de ácido vinilsulfónico.

Reacciones de Sustitución: Puede participar en reacciones de sustitución donde el grupo ácido sulfónico es reemplazado por otros grupos funcionales.

Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción son menos comunes, el compuesto puede participar en reacciones redox en ciertas condiciones.

Aplicaciones Científicas De Investigación

Applications in Personal Care Products

Cleansing Agents:

Sodium isethionate serves as a primary surfactant in various personal care products, including:

- Facial cleansers

- Bar soaps

- Shower gels

- Liquid soaps

- Bath products such as bath bombs and butters

Its mildness makes it ideal for formulations targeting delicate or sensitive skin types, often replacing harsher surfactants derived from animal sources .

Hair Care:

In hair care formulations, this compound acts as a conditioning agent that enhances the texture and manageability of hair. It is commonly found in:

- Shampoos

- Conditioners

- Styling products

Applications in Detergents

This compound plays a crucial role in the formulation of synthetic detergents, particularly in:

- Detergent bars : It improves the processing of detergent bars containing coconut acyl isethionate .

- Liquid detergents : Its surfactant properties contribute to effective cleaning performance while maintaining skin compatibility .

Case Study 1: High Efficiency Liquid Chromatography (HPLC) Method

A study developed an HPLC method to analyze this compound content in detergent formulations. This method demonstrated high sensitivity with a detection limit of 0.02 µg/mL and recovery rates between 95.2% and 98.3%, ensuring quality control in product formulations .

Case Study 2: Environmental Impact

Research indicates that sodium cocoyl isethionate, a derivative of this compound, is biodegradable and environmentally friendly. This characteristic makes it suitable for sustainable product development, addressing consumer demand for eco-friendly formulations .

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Personal Care | Facial cleansers, bar soaps | Mildness, effective cleansing |

| Shower gels, liquid soaps | Suitable for sensitive skin | |

| Hair Care | Shampoos, conditioners | Improves hair texture |

| Styling products | Enhances manageability | |

| Detergents | Synthetic detergent bars | Improves processing and cleaning efficacy |

| Liquid detergents | Maintains skin compatibility |

Mecanismo De Acción

El mecanismo de acción de la sal de sodio del ácido isetiónico implica su función como tensioactivo. Reduce la tensión superficial del agua, lo que permite que se mezcle con aceites y suciedad, que luego se pueden enjuagar. En sistemas biológicos, puede actuar como intermediario en el metabolismo de la taurina .

Comparación Con Compuestos Similares

La sal de sodio del ácido isetiónico es única debido a su suavidad y biodegradabilidad. Los compuestos similares incluyen:

Lauril Sulfato de Sodio: Si bien es eficaz como tensioactivo, es más agresivo para la piel en comparación con la sal de sodio del ácido isetiónico.

Lauroil Izetionato de Sodio: Este compuesto es un éster de ácido graso del ácido isetiónico y también se utiliza en productos para el cuidado personal por su suavidad.

Cocoil Izetionato de Sodio: Otro éster de ácido graso, se utiliza en aplicaciones similares y es conocido por ser suave para la piel.

Actividad Biológica

Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is a surfactant widely used in personal care products due to its mildness and effectiveness. This article explores its biological activity, including toxicity studies, mutagenicity assessments, and applications in various formulations.

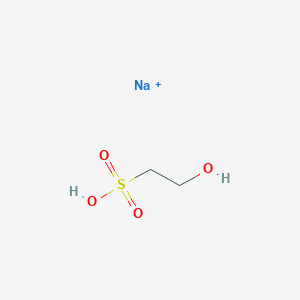

- Chemical Formula : C₂H₅NaO₄S

- Molecular Weight : 148.12 g/mol

- CAS Number : 1562-00-1

- EC Number : 216-343-6

This compound is synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite, resulting in a colorless, non-hygroscopic solid that dissolves easily in water .

Toxicity Studies

A series of toxicity studies have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In an acute oral toxicity study on Wistar rats, the LD50 was determined to be greater than 5000 mg/kg body weight. No significant clinical signs of toxicity were observed .

- Repeated Dose Toxicity : A 91-day study administered doses of 50, 200, or 1000 mg/kg body weight/day. The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg body weight/day. Notable findings included increased spleen weights and liver changes at the highest dose, although these effects were reversible post-recovery .

- Developmental Toxicity : In developmental studies on pregnant rats, this compound was administered at doses of 0, 50, 200, or 1000 mg/kg body weight from day 0 to day 20 of gestation. No teratogenic effects were observed, and the maternal NOAEL was considered to be 1000 mg/kg .

Mutagenicity Studies

This compound has been extensively tested for mutagenic potential:

- Ames Test : This test involved several strains of Salmonella typhimurium and E. coli to assess mutagenicity. Results showed no dose-dependent increase in revertant colonies, indicating that this compound is not mutagenic .

- Mouse Lymphoma Assay : In this assay, this compound was tested up to concentrations of 1500 μg/mL with and without metabolic activation. No significant increase in mutant colony numbers was observed, further supporting its non-mutagenic profile .

Applications in Personal Care Products

This compound's properties make it suitable for various applications:

- Surfactant Properties : It acts as a surfactant in soaps and shampoos due to its ability to reduce surface tension and enhance foaming properties while being gentle on the skin .

- Skin Compatibility : Its mildness makes it ideal for sensitive skin formulations, often included in baby products and cleansers designed for delicate skin types .

- Stability and Performance : this compound improves the stability of formulations in hard water conditions and reduces soap residue on the skin. It enhances the overall sensory experience by providing a rich lather without irritation .

Case Studies

Several case studies highlight the effectiveness and safety of this compound in personal care formulations:

- Baby Shampoo Formulation : A formulation containing this compound demonstrated superior mildness compared to traditional surfactants while maintaining effective cleansing properties. Clinical trials confirmed a lower incidence of irritation among users with sensitive skin types.

- Facial Cleansers : Products formulated with this compound showed improved user satisfaction due to its moisturizing properties and reduced irritation compared to other cleansing agents.

Propiedades

Número CAS |

1562-00-1 |

|---|---|

Fórmula molecular |

C2H6NaO4S |

Peso molecular |

149.12 g/mol |

Nombre IUPAC |

sodium;2-hydroxyethanesulfonate |

InChI |

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6); |

Clave InChI |

GTDMIKVRZPGMFX-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])O.[Na+] |

SMILES isomérico |

C(CS(=O)(=O)[O-])O.[Na+] |

SMILES canónico |

C(CS(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

1562-00-1 |

Descripción física |

Liquid White crystalline powder; [MSDSonline] |

Números CAS relacionados |

107-36-8 (Parent) |

Sinónimos |

Acid, Hydroxyethylsulfonic Acid, Isethionic Hydroxyethylsulfonic Acid Isethionate, Sodium Isethionic Acid Isethionic Acid Monoammonium Salt Isethionic Acid Monopotassium Salt Isethionic Acid Monosodium Salt Sodium Isethionate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.